molecular formula C12H21NO2 B2707871 TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE CAS No. 2089692-96-4

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE

Cat. No.: B2707871
CAS No.: 2089692-96-4
M. Wt: 211.305
InChI Key: RYQPJAKRZGHGLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane compounds has been explained in several studies . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described . For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described . For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, and other properties of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate have been reported .

Scientific Research Applications

Synthesis and Derivatization

  • Synthetic Routes : Efficient and scalable synthetic routes have been developed for related bifunctional compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds are useful for selective derivatization on the azetidine and cyclobutane rings, offering access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

Photochemical and Thermal Rearrangements

  • Photochemical Rearrangement : Research on the photochemical and thermal rearrangement of oxaziridines, including spirooxaziridines, has provided clear evidence supporting the stereoelectronic theory, which explains regioselectivities observed in these rearrangements (Lattes et al., 1982).

Molecular Structure Analysis

  • Molecular Structure : The synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, showcases the detailed molecular architecture of these compounds, including their bicyclo[2.2.2]octane structure with lactone and piperidine rings (Moriguchi et al., 2014).

Drug Discovery Applications

  • Enantioselective Synthesis : The enantioselective synthesis of specific derivatives like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate highlights the potential of these compounds in the synthesis of potent CCR2 antagonists, demonstrating the role of these compounds in medicinal chemistry (Campbell et al., 2009).

Conformational and Sensory Materials

  • Conformational Analysis : Spirolactams, including tert-butyl derivatives, have been synthesized as conformationally restricted pseudopeptides. These compounds act as constrained surrogates for dipeptides, illustrating their utility in peptide synthesis and the potential for bioactive compound development (Fernandez et al., 2002).

Environmental Implications

  • Biodegradation : Studies on the anaerobic biodegradation of gasoline oxygenates, including tert-butyl compounds, shed light on the environmental fate and potential impacts of these compounds when released into the terrestrial subsurface (Suflita & Mormile, 1993).

Safety and Hazards

The safety and hazards associated with similar compounds have been described . For instance, if the exposure limits of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are exceeded, irritation or other symptoms can be experienced .

Future Directions

The future directions for the use of similar compounds have been suggested . For instance, spirocyclic building blocks, which were first synthesized by Carreira and coworkers, provide a new area of chemical space with straightforward functional handles for further diversification .

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-12(8-13-9)6-4-5-7-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQPJAKRZGHGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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